4-(Benzoyloxy)cyclohexanone
Overview
Description
4-(Benzoyloxy)cyclohexanone is an organic compound with the molecular formula C13H14O3. It is also known by its IUPAC name, 4-oxocyclohexyl benzoate. This compound is a derivative of cyclohexanone, where a benzoyloxy group is attached to the fourth carbon of the cyclohexanone ring. It is a solid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
4-(Benzoyloxy)cyclohexanone can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(Benzoyloxy)cyclohexanone undergoes various chemical reactions typical of ketones and esters. Some of the key reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Benzoyloxy)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)cyclohexanone involves its interaction with various molecular targets. In chemical reactions, the benzoyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group in the cyclohexanone ring is reactive towards nucleophiles, making it a key site for chemical transformations .
Comparison with Similar Compounds
4-(Benzoyloxy)cyclohexanone can be compared with other similar compounds such as 4-(Benzyloxy)cyclohexanone and cyclohexanone derivatives. These compounds share similar reactivity patterns but differ in their specific functional groups and applications. For example, 4-(Benzyloxy)cyclohexanone has a benzyloxy group instead of a benzoyloxy group, which can lead to different reactivity and applications .
Similar compounds include:
- 4-(Benzyloxy)cyclohexanone
- Cyclohexanone
- 4-Hydroxycyclohexanone
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
(4-oxocyclohexyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFICJPDIBDJAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287542 | |
Record name | 4-(Benzoyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23510-95-4 | |
Record name | 4-(Benzoyloxy)cyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzoyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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